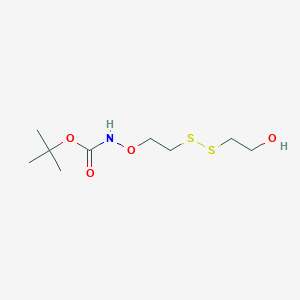

Boc-aminooxy-ethyl-SS-propanol

Vue d'ensemble

Description

Boc-aminooxy-ethyl-SS-propanol is a molecule that contains multiple functional groups, including a Boc protecting group, an aminooxy group, an ethyl group, and a thiol group . It is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

Boc-aminooxy-ethyl-SS-propanol is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The exact synthesis process is not mentioned in the search results.Molecular Structure Analysis

The molecular weight of Boc-aminooxy-ethyl-SS-propanol is 269.37 and its molecular formula is C9H19NO4S2 . The structure includes a Boc protecting group, an aminooxy group, an ethyl group, and a thiol group .Chemical Reactions Analysis

Boc-aminooxy-ethyl-SS-propanol is a cleavable linker. The protected aminooxy can be deprotected under mild acidic conditions and can then be reacted with an aldehyde or ketone group to form a stable oxime linkage . The disulfide bond can be cleaved by reduction .Applications De Recherche Scientifique

Gene Delivery Enhancement

Boc-aminooxy-ethyl-SS-propanol has been utilized in the synthesis of bioreducible poly(amido amine)s with oligoamine side chains. These polymers exhibit strong DNA condensation capabilities, influencing transfection efficiency and toxicity in gene delivery applications. The structure of the oligoamine side chains in these polymers, derived from Boc-aminooxy-ethyl-SS-propanol, plays a significant role in their buffer capacity and overall effectiveness in gene delivery, demonstrating potential for developing efficient non-viral vectors (Lin et al., 2008).

Peptide Synthesis

The compound has been reported in the synthesis of Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. This showcases its utility in facilitating the synthesis of complex biological molecules while minimizing unwanted racemization, which is crucial in the synthesis of peptides and proteins (Thalluri et al., 2013).

Protein Nanopatterning

In another application, Boc-aminooxy-ethyl-SS-propanol was used in the synthesis of a polymer for protein nanopatterning. This involved creating nanoscale patterns on surfaces to which proteins could be site-specifically attached via oxime chemistry. Such applications are important for biological and medical research, where precise placement of proteins on a surface can lead to better biomaterials and diagnostic tools (Christman et al., 2011).

Bioconjugation for Therapeutics

Boc-aminooxy-ethyl-SS-propanol has also been instrumental in the development of aminooxy end-functionalized polymers synthesized for chemoselective conjugation to proteins. This application is particularly relevant in creating targeted therapeutics, where the conjugation of polymers to proteins or drugs can lead to improved drug delivery systems (Heredia et al., 2007).

Propriétés

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethyldisulfanyl)ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4S2/c1-9(2,3)14-8(12)10-13-5-7-16-15-6-4-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJVBSKVTYVXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCSSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-aminooxy-ethyl-SS-propanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)